molecular formula C23H17ClN2O7 B12465068 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12465068
M. Wt: 468.8 g/mol
InChI Key: GRGIRNLMROQEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated nitrophenyl group, an oxoethyl linkage, and a methoxybenzamido benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps, including nitration, chlorination, esterification, and amidation reactions. The starting materials are often commercially available aromatic compounds, which undergo specific transformations under controlled conditions to yield the desired product.

    Chlorination: The chlorination of the aromatic ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

    Esterification: The formation of the ester linkage involves the reaction of an acid chloride with an alcohol in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the ester with an amine to form the amide linkage, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester and amide linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as triethylamine.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(4-AMINO-3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(3-METHOXYBENZAMIDO)BENZOIC ACID and 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHANOL.

Scientific Research Applications

2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE shares similarities with other aromatic nitro compounds and benzamido derivatives, such as:
    • 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 4-AMINOBENZOATE.
    • 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 4-(3-HYDROXYBENZAMIDO)BENZOATE.

Uniqueness

The uniqueness of 2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H17ClN2O7

Molecular Weight

468.8 g/mol

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-[(3-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H17ClN2O7/c1-32-18-4-2-3-16(11-18)22(28)25-17-8-5-14(6-9-17)23(29)33-13-21(27)15-7-10-19(24)20(12-15)26(30)31/h2-12H,13H2,1H3,(H,25,28)

InChI Key

GRGIRNLMROQEMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.